1-(2-bromoethyl)-4,5-dichloro-1H-imidazole
Overview
Description
1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 2-bromoethyl group and two chlorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole nitrogen, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The chlorine atoms on the imidazole ring can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of normal cellular functions. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
1-(2-Bromoethyl)-1H-imidazole: Lacks the chlorine substituents, resulting in different reactivity and applications.
4,5-Dichloro-1H-imidazole: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.
1-(2-Chloroethyl)-4,5-dichloro-1H-imidazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different chemical properties.
Uniqueness: 1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-(2-bromoethyl)-4,5-dichloroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBKHPUGKXXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCBr)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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